molecular formula C8H13B B1618610 1-Bromobicyclo[2.2.2]octane CAS No. 7697-09-8

1-Bromobicyclo[2.2.2]octane

Cat. No.: B1618610
CAS No.: 7697-09-8
M. Wt: 189.09 g/mol
InChI Key: GKIJLFQCRFWQCZ-UHFFFAOYSA-N
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Description

1-Bromobicyclo[2.2.2]octane is an organic compound with the molecular formula C8H13Br. It is a brominated derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon. The compound is characterized by its unique structure, which consists of a bromine atom attached to the first carbon of the bicyclo[2.2.2]octane framework .

Preparation Methods

1-Bromobicyclo[2.2.2]octane can be synthesized through various methods. One common synthetic route involves the bromination of bicyclo[2.2.2]octane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow bromination, which allows for better control over reaction conditions and product purity .

Chemical Reactions Analysis

1-Bromobicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amines.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to bicyclo[2.2.2]octane using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., sodium azide), and reducing agents (e.g., LiAlH4). Major products formed from these reactions include substituted bicyclo[2.2.2]octanes and alkenes .

Scientific Research Applications

1-Bromobicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromobicyclo[2.2.2]octane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Bromobicyclo[2.2.2]octane can be compared with other similar compounds, such as:

    Bicyclo[2.2.2]octane: The parent hydrocarbon, which lacks the bromine atom and thus has different reactivity and applications.

    1-Chlorobicyclo[2.2.2]octane: A chlorinated analogue that exhibits similar reactivity but may have different physical properties and applications.

    1-Iodobicyclo[2.2.2]octane: An iodinated analogue with potentially higher reactivity due to the larger atomic radius of iodine compared to bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .

Properties

IUPAC Name

1-bromobicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIJLFQCRFWQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227749
Record name Bicyclo(2.2.2)octane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-09-8
Record name Bicyclo(2.2.2)octane, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)octane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromobicyclo[2.2.2]octane
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Synthesis routes and methods

Procedure details

To a stirred mixture of 1-methoxybicyclo[2.2.2]octane (4.0 g, 28 mmol) and acetyl bromide (6.2 g, 50.4 mmol) was added 10 drops of stannic chloride at 0° C. After stirring for 0.5 h, the temperature was allowed to rise to 20-25° C. and stirring was continued at the same temperature for 3 h. After cooling to 0° C., water (30 mL) was added and the mixture was stirred for 10 min. Then the mixture was poured into water (150 mL) and extracted with ether (100 mL×3). The ether layers were combined, washed with aqueous sodium bicarbonate and water, and dried over sodium sulfate. The solvent was removed under reduced pressure to produce 1-bromobicyclo[2.2.2]octane (4.0 g, 75%), which was used for next step without purification. 1H NMR (CDCl3) δ 2.23 (m, 6H), 1.95 (m, 1H), 1.81-1.63 (m, 6H), 1.52 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromobicyclo[2.2.2]octane
Reactant of Route 2
1-Bromobicyclo[2.2.2]octane
Reactant of Route 3
1-Bromobicyclo[2.2.2]octane
Reactant of Route 4
1-Bromobicyclo[2.2.2]octane
Reactant of Route 5
1-Bromobicyclo[2.2.2]octane
Reactant of Route 6
1-Bromobicyclo[2.2.2]octane

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